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Compound of Interest

Compound Name: Flavoxanthin

Cat. No.: B1240090 Get Quote

An In-depth Technical Guide to the Spectroscopic Properties of Flavoxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flavoxanthin is a natural xanthophyll pigment, a type of carotenoid, with a characteristic

golden-yellow color.[1] Chemically, it is defined as (3S,3'R,5R,6'R,8R)-5,8-Epoxy-5,8-dihydro-

beta,epsilon-carotene-3,3'-diol, with the molecular formula C40H56O3.[2] As a member of the

carotenoid family, its extended system of conjugated double bonds is responsible for its color

and spectroscopic properties. This guide provides a detailed overview of the spectroscopic

characteristics of flavoxanthin, including UV-Visible, Mass Spectrometry, Nuclear Magnetic

Resonance, and Infrared spectroscopy. It is intended to serve as a technical resource for

researchers in natural product chemistry, analytical science, and drug development.

Molecular and Chemical Properties
A foundational understanding of flavoxanthin's chemical properties is essential for interpreting

its spectroscopic data.
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Property Value Reference

Molecular Formula C40H56O3 [2]

Molecular Weight 584.9 g/mol [2]

Monoisotopic Mass 584.42294564 Da [2]

Chemical Class Xanthophyll (Carotenoid) [2]

IUPAC Name

(2R,6S,7aR)-2-

[(2E,4E,6E,8E,10E,12E,14E,1

6E)-17-[(1R,4R)-4-hydroxy-

2,6,6-trimethylcyclohex-2-en-1-

yl]-6,11,15-trimethylheptadeca-

2,4,6,8,10,12,14,16-octaen-2-

yl]-4,4,7a-trimethyl-2,5,6,7-

tetrahydro-1-benzofuran-6-ol

[2]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for the identification and quantification of

carotenoids, owing to their strong absorption in the visible light spectrum. The shape of the

spectrum and the position of the absorption maxima (λmax) are characteristic of the

chromophore.

Spectral Data
The UV-Vis spectrum of flavoxanthin exhibits the typical three-fingered absorption pattern

characteristic of many carotenoids.[3][4] The exact position of the absorption maxima is highly

dependent on the solvent used, with shifts observed based on solvent polarity.[4]

Solvent λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) Reference

Not Specified 400 422 448 [3]

Note: The fine structure of the spectrum, particularly the ratio of the peak heights (%III/II), can

provide additional information for pigment identification.[5][6]
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Experimental Protocol: UV-Vis Analysis
This protocol outlines a general procedure for the UV-Vis spectroscopic analysis of

flavoxanthin extracted from a plant matrix.

Extraction:

Weigh a homogenized sample of the source material (e.g., 5-10 g of plant leaves).

Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone

and petroleum ether.[7] Grinding the sample with the solvent in a mortar and pestle with

sand can improve extraction efficiency.

The extraction should be repeated until the sample residue is colorless.[7]

Phase Separation and Washing:

Transfer the solvent extract to a separating funnel.

Add ultrapure water to the funnel to facilitate the transfer of carotenoids from the more

polar extraction solvent (like acetone) to a non-polar solvent (like petroleum ether).[7][8]

Discard the aqueous lower phase. Repeat the washing step multiple times to remove

residual polar solvents.

Drying and Concentration:

Pass the petroleum ether phase containing the flavoxanthin through a column of

anhydrous sodium sulfate to remove any remaining water.

Evaporate the solvent under reduced pressure using a rotary evaporator at a low

temperature (e.g., < 40°C) to concentrate the sample. The entire process should be

conducted under dim light to prevent photo-degradation.

Spectroscopic Measurement:

Redissolve the dried extract in a known volume of a spectroscopic grade solvent (e.g.,

ethanol or hexane).
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Use a calibrated UV-Vis spectrophotometer to record the absorption spectrum from

approximately 350 nm to 600 nm.[8]

Use the pure solvent as a blank for baseline correction.

Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental

composition of flavoxanthin, and for elucidating its structure through fragmentation analysis.

Mass Spectral Data
High-resolution mass spectrometry provides a highly accurate mass measurement, confirming

the molecular formula.

Parameter Value Ionization Mode Reference

Exact Mass 584.42294564 Da ESI or APCI [2]

[M+H]⁺ (Calculated) 585.4302 Positive -

Note: Atmospheric Pressure Chemical Ionization (APCI) is often used for carotenoid analysis in

conjunction with HPLC, as it is suitable for relatively non-polar compounds.[6]

Experimental Protocol: LC-MS Analysis
This protocol describes a typical workflow for analyzing flavoxanthin using High-Performance

Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Sample Preparation:

Prepare an extract containing flavoxanthin as described in the UV-Vis protocol (Section

2.2).

Before injection, the final extract should be filtered through a 0.22 µm syringe filter to

remove particulate matter.[9]
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Chromatographic Separation (HPLC):

Utilize a C30 reversed-phase column, which is specifically designed for separating

isomeric carotenoids.[6][10]

Employ a gradient elution mobile phase. A typical system might involve a gradient of

methanol/acetonitrile mixtures with methyl tert-butyl ether (MTBE).[10]

Set the column temperature to a controlled value, for instance, 25-35°C.[10][11]

Mass Spectrometric Detection (MS):

Interface the HPLC system with a mass spectrometer, such as a Quadrupole-Orbitrap or

Quadrupole Time-of-Flight (Q-TOF) instrument, capable of high-resolution measurements.

[10][12]

Use an APCI or Electrospray Ionization (ESI) source, typically operated in positive ion

mode.[10]

Acquire full scan mass spectra over a range of m/z 100-1000 to detect the parent ion.[10]

Perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 585.4)

for collision-induced dissociation (CID) to obtain characteristic fragment ions for structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the complete structural elucidation of a

molecule in solution. While specific, complete assigned NMR data for flavoxanthin is not

readily available in the cited literature, the expected features can be inferred from its structure

and data on related carotenoids.[13][14]

Expected ¹H-NMR Spectral Features
Olefinic Region (δ 5.5-7.0 ppm): A complex series of signals corresponding to the protons of

the conjugated polyene chain.
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Protons adjacent to Oxygen (δ 3.5-4.5 ppm): Signals for the protons on carbons bearing

hydroxyl groups (C3 and C3') and the ether linkage (C5, C8).[14]

Aliphatic/Alicyclic Region (δ 1.0-2.5 ppm): Signals for the protons on the saturated portions

of the terminal rings.

Methyl Protons (δ 0.8-2.0 ppm): A series of sharp singlet signals corresponding to the

numerous methyl groups on the carotenoid backbone and terminal rings.[14]

Expected ¹³C-NMR Spectral Features
Olefinic Carbons (δ 120-150 ppm): A cluster of signals for the sp² hybridized carbons of the

polyene chain.

Oxygen-bearing Carbons (δ 60-90 ppm): Signals for the carbons attached to hydroxyl and

ether groups (C3, C3', C5, C8).

Aliphatic/Alicyclic Carbons (δ 20-60 ppm): Signals for the sp³ hybridized carbons in the

terminal rings.

Methyl Carbons (δ 12-30 ppm): Signals for the methyl group carbons.

Experimental Protocol: NMR Analysis
Sample Preparation:

A highly purified sample of flavoxanthin (>95%) is required. Purification can be achieved

using preparative HPLC.

Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated

solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

Acquire standard one-dimensional spectra: ¹H and ¹³C{¹H} (proton-decoupled).
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Acquire two-dimensional spectra for full structural assignment:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (¹H-¹H

correlations).[13]

HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate protons directly

to their attached carbons (¹H-¹³C one-bond correlations).[15]

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings

between protons and carbons (¹H-¹³C two- and three-bond correlations), which is crucial

for connecting molecular fragments.[15]

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, aiding in stereochemical assignments.[14]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

a specific spectrum for flavoxanthin is not available in the search results, the key absorption

bands can be predicted based on its structure.[16]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type

~3400 (broad) O-H (Hydroxyl) Stretching

~3000-2850 C-H (Alkyl) Stretching

~1650 C=C (Alkene) Stretching

~1100 C-O (Ether & Alcohol) Stretching

~965 C-H (trans-Alkene) Out-of-plane bending

Experimental Protocol: FTIR-ATR Analysis
Sample Preparation:

Ensure the purified flavoxanthin sample is completely dry.
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Place a small amount of the solid sample directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory of an FTIR spectrometer.[17]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[17]

Press the sample firmly against the crystal to ensure good contact.

Collect the sample spectrum, typically by co-adding multiple scans (e.g., 32 scans) at a

resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]

The final spectrum is presented in terms of absorbance or transmittance after automatic

background subtraction.

Visualizations: Analytical Workflow
The following diagram illustrates a comprehensive workflow for the isolation and spectroscopic

characterization of flavoxanthin.
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General Workflow for Spectroscopic Analysis of Flavoxanthin

Sample Preparation & Extraction
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Caption: Workflow for Flavoxanthin Analysis.
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Conclusion
The spectroscopic analysis of flavoxanthin relies on a combination of techniques to provide a

complete chemical picture. UV-Vis spectroscopy serves as a rapid method for identification and

quantification, leveraging the characteristic absorption of the polyene chromophore. Mass

spectrometry provides definitive molecular weight and formula data, crucial for confirming

identity. While specific NMR and IR data are not widely published, established knowledge of

carotenoid and functional group spectroscopy allows for the prediction of their key spectral

features. A comprehensive structural elucidation requires the isolation of a pure standard

followed by a suite of one- and two-dimensional NMR experiments. The protocols and data

presented in this guide offer a technical framework for researchers working with flavoxanthin
and related carotenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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